4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be achieved through various synthetic routes. One common method involves a three-component reaction of an aromatic aldehyde, isocyanide, and o-aminophenol using p-toluene sulfonic acid as a catalyst . This method is known for its high yield and fast reaction time.
Another approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method has been studied under both conventional and microwave conditions, with the latter often providing higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation-cyclization processes has been explored for the efficient production of oxazine derivatives . This method utilizes readily available ortho-iodophenols and cyanamide, followed by intramolecular cyclization to afford the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in the reactions of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium catalysts are often used in carbonylation and cyclization reactions.
Major Products
The major products formed from these reactions include various oxazine derivatives, amine derivatives, and substituted oxazines. These products are often studied for their potential biological activities and industrial applications.
Scientific Research Applications
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and antiplatelet activities.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of serine protease human leukocyte elastase, which is involved in tissue degeneration . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- can be compared with other similar compounds, such as:
5,6-Dihydro-4H-1,3-oxazin-2-amine: Known for its use as a beta-secretase inhibitor.
3-aryl-4H-benzo[1,4]oxazin-2-amine: Synthesized via a three-component reaction and studied for its antibacterial activities.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine: Another oxazine derivative with potential biological activities.
The uniqueness of 4H-1,3-Oxazin-2-amine, N,N,4,4,6-pentamethyl- lies in its specific substitution pattern and the resulting biological and chemical properties. Its diverse applications and potential for further research make it a valuable compound in various scientific fields.
Properties
CAS No. |
72549-88-3 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N,4,4,6-pentamethyl-5,6-dihydro-1,3-oxazin-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-7-6-9(2,3)10-8(12-7)11(4)5/h7H,6H2,1-5H3 |
InChI Key |
QLXPBJAOALNZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)N(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.